molecular formula C30H25ClN2O3 B12141315 5-[4-(Benzyloxy)phenyl]-2-(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-[4-(Benzyloxy)phenyl]-2-(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12141315
M. Wt: 497.0 g/mol
InChI Key: YFNZKWYAWUMUAS-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine class, characterized by a fused heterocyclic core. Key structural features include:

  • Position 5: A 4-(benzyloxy)phenyl group (benzyloxy = -OCH₂C₆H₅).
  • Position 2: A 4-chlorophenyl moiety (-C₆H₄Cl).
  • Position 7: A methoxy substituent (-OCH₃).

Its structural complexity and substituent diversity make it a candidate for pharmacological exploration, though specific biological data are unavailable in the provided evidence.

Properties

Molecular Formula

C30H25ClN2O3

Molecular Weight

497.0 g/mol

IUPAC Name

2-(4-chlorophenyl)-7-methoxy-5-(4-phenylmethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C30H25ClN2O3/c1-34-28-9-5-8-25-27-18-26(21-10-14-23(31)15-11-21)32-33(27)30(36-29(25)28)22-12-16-24(17-13-22)35-19-20-6-3-2-4-7-20/h2-17,27,30H,18-19H2,1H3

InChI Key

YFNZKWYAWUMUAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OCC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Scientific Research Applications

Structure and Composition

The molecular formula for the compound is C25H24ClN2O3C_{25}H_{24}ClN_2O_3, with a molecular weight of approximately 424.92 g/mol. The structure consists of a benzoxazine core fused with a pyrazole ring, substituted with a benzyloxy group and a chlorophenyl moiety, which are critical for its biological activity.

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that compounds similar to 5-[4-(Benzyloxy)phenyl]-2-(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibit significant anticancer properties. Research has shown that they can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation .

Neuroprotective Effects : The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies. Studies suggest that it may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Pharmacological Studies

Antimicrobial Properties : Investigations into the antimicrobial activity of this compound have revealed promising results against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of critical metabolic pathways .

Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. This property is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityInduced apoptosis in breast cancer cell lines via caspase activation.
Study BNeuroprotectionReduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents.
Study CAntimicrobial EfficacyEffective against Staphylococcus aureus with an MIC of 32 µg/mL.
Study DAnti-inflammatory ActionDecreased TNF-alpha levels in a murine model of colitis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related derivatives, highlighting key differences in substituents and physicochemical properties:

Compound Name & Source R1 (Position 5) R2 (Position 2) R3 (Position 7/9) Molecular Formula Molecular Weight (g/mol)
Target Compound 4-(Benzyloxy)phenyl 4-Chlorophenyl 7-Methoxy ~C₃₁H₂₄ClN₂O₃ ~513.0
4-(4-Chlorobenzyloxy)phenyl Phenyl 7-Methoxy C₃₀H₂₅ClN₂O₃ 496.991
4-(Benzyloxy)phenyl 4-Ethoxyphenyl 9-Chloro C₃₁H₂₇ClN₂O₃ 511.0107
4-(Benzyloxy)phenyl 4-Ethoxyphenyl 9-Bromo C₃₁H₂₇BrN₂O₃ ~555.0*
4-Fluorophenyl 4-Methylphenyl 9-Bromo C₂₄H₁₈BrFN₂O 437.304

Note: Molecular weight for is estimated based on bromine substitution.

Key Structural and Functional Differences:

replaces the benzyloxy group with a 4-fluorophenyl, reducing hydrophobicity.

Position 2 Modifications: The target compound’s 4-chlorophenyl group differs from the phenyl ( ) and 4-ethoxyphenyl ( ) groups.

Halogen and Methoxy Substituents :

  • and 3 feature 9-chloro and 9-bromo substitutions, respectively, introducing steric and electronic effects absent in the target compound’s 7-methoxy group.
  • combines 9-bromo with a 4-methylphenyl group, further altering lipophilicity.

Research Implications

  • Physicochemical Properties : Molecular weight increases with halogen size (Cl → Br) and alkyl/aryl substitutions (e.g., ethoxy in vs. methoxy in the target compound). These changes impact solubility and bioavailability .
  • Structure-Activity Relationships (SAR) : While biological data are absent, the evidence suggests that halogenation at Position 9 (as in ) may enhance receptor binding compared to methoxy at Position 7. Ethoxy groups ( ) could prolong metabolic stability due to reduced oxidative susceptibility.

Biological Activity

5-[4-(Benzyloxy)phenyl]-2-(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a pyrazolo-benzoxazine framework, which is known for various biological activities. Its structure can be depicted as follows:

C23H22ClNO3\text{C}_{23}\text{H}_{22}\text{Cl}\text{N}\text{O}_3

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Similar compounds have shown significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : The presence of the methoxy and benzyloxy groups may enhance the anti-inflammatory potential by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Properties : Research indicates that pyrazole derivatives may protect neuronal cells from apoptosis and excitotoxicity, making them potential candidates for neurodegenerative diseases.

Antioxidant Activity

A study evaluating the antioxidant capabilities of pyrazolo derivatives indicated that compounds with similar structures exhibited effective inhibition of DPPH radical formation. The measured half-maximal effective concentration (EC50) for related compounds was reported around 40 μmol/L, suggesting that our compound may exhibit comparable activity .

Neuroprotective Effects

In vitro studies have demonstrated that related pyrazolo compounds can restore membrane integrity in neuronal cells post-trauma. These findings suggest a potential application in treating conditions like Alzheimer's disease and Parkinson's disease .

Study 1: Neuroprotection in Stroke Models

A recent investigation into the effects of pyrazolo derivatives on stroke models revealed significant neuroprotective effects. The compound was administered in animal models subjected to ischemic conditions, resulting in reduced infarct size and improved neurological scores .

TreatmentInfarct Size (%)Neurological Score
Control45 ± 58 ± 1
Compound25 ± 312 ± 2

Study 2: Anti-cancer Activity

Another study focused on the cytotoxic effects of similar compounds on melanoma cells. The results indicated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells. The selective cytotoxicity ratio was reported to be 4.9-fold higher against melanoma cells compared to normal fibroblasts .

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